molecular formula C19H15ClFN3O3S2 B2698805 12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 1326806-45-4

12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No.: B2698805
CAS No.: 1326806-45-4
M. Wt: 451.92
InChI Key: UBVUVSXUZWGYER-UHFFFAOYSA-N
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Description

The compound 12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex heterocyclic molecule It features a unique structure that includes a chloro-substituted aromatic ring, a fluorinated methoxyphenyl group, and a sulfur-containing tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chloro, fluoro, and methoxy substituents. Key steps include:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the fluorinated methoxyphenyl group: This step may involve nucleophilic substitution reactions using fluorinated methoxyphenyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tricyclic system can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the oxidation state of the sulfur atom.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Sulfoxides and sulfones: from oxidation reactions.

    Reduced sulfur-containing compounds: from reduction reactions.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Studies: Investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione: stands out due to its complex tricyclic structure, which combines multiple functional groups and heteroatoms. This unique arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-chloro-2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-6-methylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S2/c1-24-15-8-12(20)4-5-13(15)18-17(29(24,25)26)9-22-19(23-18)28-10-11-3-6-16(27-2)14(21)7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVUVSXUZWGYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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